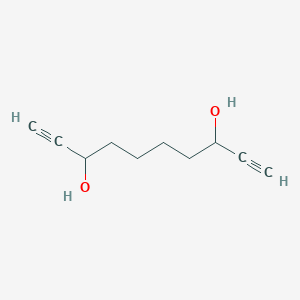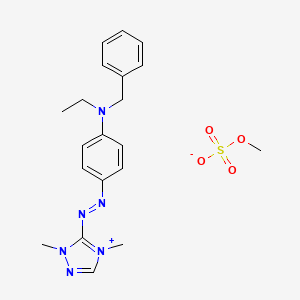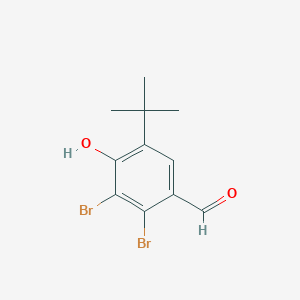
2,3-Dibromo-5-tert-butyl-4-hydroxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-5-tert-butyl-4-hydroxybenzaldehyde: is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of two bromine atoms, a tert-butyl group, a hydroxyl group, and an aldehyde group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-5-tert-butyl-4-hydroxybenzaldehyde typically involves the bromination of 5-tert-butyl-4-hydroxybenzaldehyde. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction conditions, including temperature and reaction time, are optimized to achieve the desired product with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromo-5-tert-butyl-4-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: 2,3-Dibromo-5-tert-butyl-4-hydroxybenzoic acid.
Reduction: 2,3-Dibromo-5-tert-butyl-4-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2,3-Dibromo-5-tert-butyl-4-hydroxybenzaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials and catalysts.
Biology: In biological research, this compound is used to study the effects of brominated aromatic aldehydes on biological systems. It can be used in the development of new drugs and therapeutic agents.
Medicine: The compound’s potential anti-inflammatory and antimicrobial properties make it a candidate for drug development. It is also used in the synthesis of pharmaceutical intermediates.
Industry: this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its unique chemical properties make it valuable in the development of new industrial products.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-5-tert-butyl-4-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The bromine atoms and hydroxyl group contribute to the compound’s reactivity and ability to participate in various chemical reactions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3,5-Dibromo-4-hydroxybenzaldehyde: Similar structure but lacks the tert-butyl group.
2,6-Dibromo-4-hydroxybenzaldehyde: Similar structure but with bromine atoms at different positions.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Similar structure but lacks the bromine atoms.
Uniqueness: 2,3-Dibromo-5-tert-butyl-4-hydroxybenzaldehyde is unique due to the presence of both bromine atoms and a tert-butyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
65678-23-1 |
|---|---|
Molecular Formula |
C11H12Br2O2 |
Molecular Weight |
336.02 g/mol |
IUPAC Name |
2,3-dibromo-5-tert-butyl-4-hydroxybenzaldehyde |
InChI |
InChI=1S/C11H12Br2O2/c1-11(2,3)7-4-6(5-14)8(12)9(13)10(7)15/h4-5,15H,1-3H3 |
InChI Key |
UOZASCOMVDQHEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=C(C(=C1)C=O)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



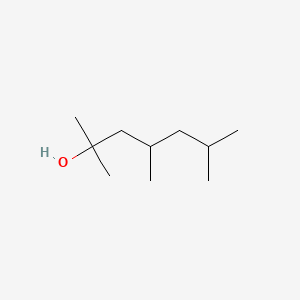
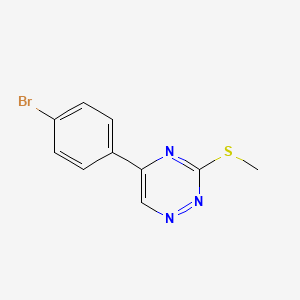

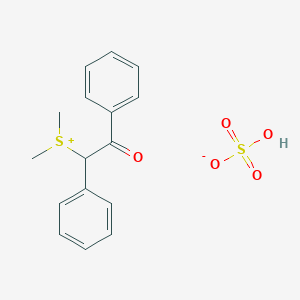
![Tributyl[(3-phenylprop-2-EN-1-YL)oxy]stannane](/img/structure/B14481597.png)


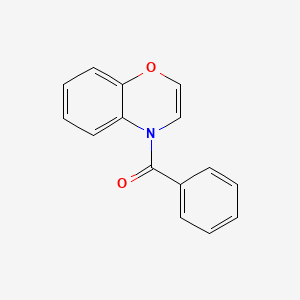
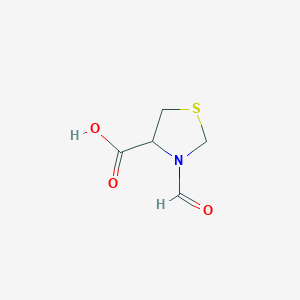
![Ethyl 2-cyano-3-[4-(2-methylpropyl)phenyl]but-2-enoate](/img/structure/B14481626.png)
![N-[(4-Nitrophenyl)methyl]-2-[(prop-2-yn-1-yl)oxy]benzamide](/img/structure/B14481638.png)
